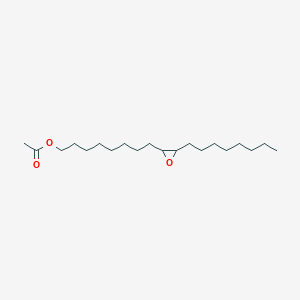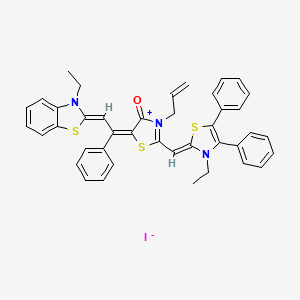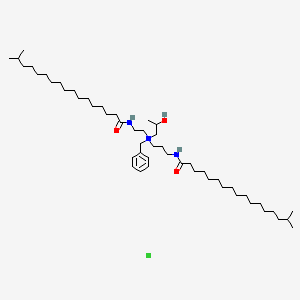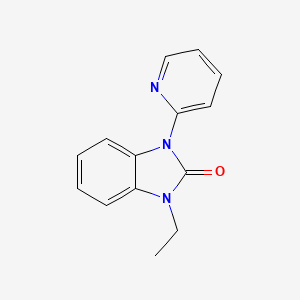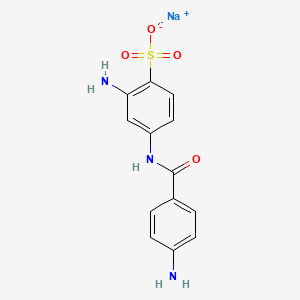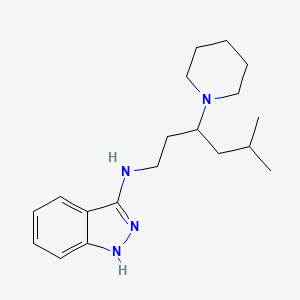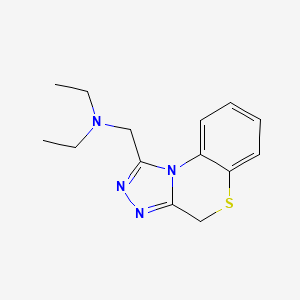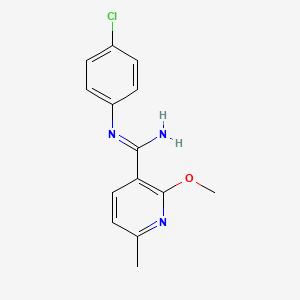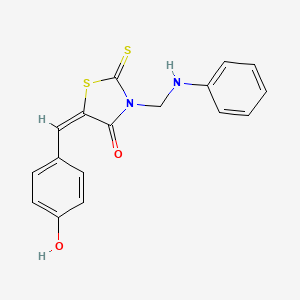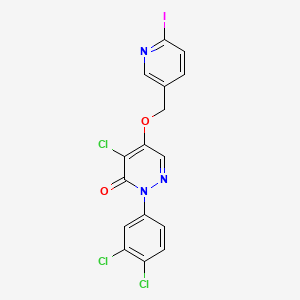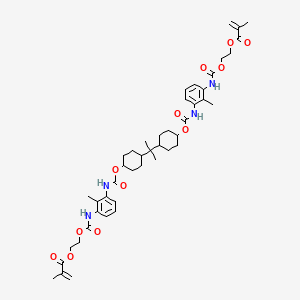
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its methacrylate groups, which are commonly used in polymer chemistry due to their ability to undergo polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexanediyloxycarbonylimino derivatives, followed by their reaction with methacrylate groups under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and continuous monitoring of reaction parameters helps in optimizing the production process and minimizing waste.
化学反应分析
Types of Reactions
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of polymers with diverse properties.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The choice of solvent, temperature, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, polymerization reactions yield polymers with varying molecular weights and properties, while substitution reactions result in modified derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is used as a monomer in the synthesis of advanced polymers. These polymers find applications in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential use in drug delivery systems and biomedical devices. Its ability to form biocompatible polymers makes it suitable for applications such as tissue engineering and controlled drug release.
Industry
Industrially, the compound is utilized in the production of high-performance materials, including optical lenses, dental materials, and electronic components. Its versatility and stability make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical strength and durability. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
Bisphenol A Dimethacrylate (BisDMA): Similar in structure, but with different substituents, leading to variations in properties and applications.
Ethylene Glycol Dimethacrylate (EGDMA): Another methacrylate compound used in polymer synthesis, but with a simpler structure.
Uniqueness
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate stands out due to its complex structure, which imparts unique properties to the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
属性
CAS 编号 |
78260-87-4 |
|---|---|
分子式 |
C45H60N4O12 |
分子量 |
849.0 g/mol |
IUPAC 名称 |
2-[[2-methyl-3-[[4-[2-[4-[[2-methyl-3-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]cyclohexyl]propan-2-yl]cyclohexyl]oxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C45H60N4O12/c1-27(2)39(50)56-23-25-58-41(52)46-35-11-9-13-37(29(35)5)48-43(54)60-33-19-15-31(16-20-33)45(7,8)32-17-21-34(22-18-32)61-44(55)49-38-14-10-12-36(30(38)6)47-42(53)59-26-24-57-40(51)28(3)4/h9-14,31-34H,1,3,15-26H2,2,4-8H3,(H,46,52)(H,47,53)(H,48,54)(H,49,55) |
InChI 键 |
CZJPAXJJFQZCKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)OC2CCC(CC2)C(C)(C)C3CCC(CC3)OC(=O)NC4=CC=CC(=C4C)NC(=O)OCCOC(=O)C(=C)C)NC(=O)OCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


